An In-Depth Technical Guide to (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine is a substituted pyrazole derivative with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed exploration of a plausible synthetic route, and a discussion of its potential reactivity and applications. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis and characterization of this and similar pyrazole-containing scaffolds.
Introduction
Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[1][2][3][4] The pyrazole ring can act as a bioisostere for other aromatic systems, improving physicochemical properties such as lipophilicity and solubility.[1] The specific substitution pattern of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine, featuring methyl groups at the 1, 3, and 5 positions and a methylamine moiety at the 4-position, imparts a unique combination of steric and electronic properties that can be exploited in the design of novel bioactive molecules. This guide will delve into the core chemical aspects of this compound, providing a foundation for its further investigation and utilization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine is essential for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃ | [3] |
| Molecular Weight | 139.20 g/mol | [3] |
| CAS Number | 352018-93-0 | [3] |
| IUPAC Name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | [3] |
| Synonyms | (1,3,5-trimethylpyrazol-4-yl)methanamine, 1H-Pyrazole-4-methanamine, 1,3,5-trimethyl- | [5] |
| Appearance | Not explicitly stated, likely a solid or oil. | General knowledge |
| Solubility | Not explicitly stated, likely soluble in organic solvents. | General knowledge |
| Melting Point | Not explicitly stated. | |
| Boiling Point | Not explicitly stated. |
Synthesis and Mechanistic Insights
While a specific, detailed, and experimentally verified protocol for the synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine is not extensively documented in publicly accessible literature, a highly plausible and logical synthetic route can be devised based on established organic chemistry principles. This proposed two-step synthesis involves the Vilsmeier-Haack formylation of 1,3,5-trimethylpyrazole followed by reductive amination.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine.
Step 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethylpyrazole
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] In this step, 1,3,5-trimethylpyrazole is treated with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Causality Behind Experimental Choices:
-
Substrate: 1,3,5-Trimethylpyrazole is an electron-rich heterocycle due to the presence of the nitrogen atoms and the electron-donating methyl groups. This high electron density makes the 4-position of the pyrazole ring susceptible to electrophilic substitution.
-
Reagents: The Vilsmeier reagent is a mild electrophile, which is ideal for the formylation of sensitive heterocyclic substrates. The reaction proceeds via an electrophilic aromatic substitution mechanism.[6]
Experimental Protocol (Hypothetical):
-
To a stirred solution of N,N-dimethylformamide (DMF) (5 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl₃) (2 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add 1,3,5-trimethylpyrazole (1 equivalent) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.[7]
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Step 2: Reductive Amination of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[8] In this step, the intermediate aldehyde is reacted with an amine in the presence of a reducing agent.
Causality Behind Experimental Choices:
-
Intermediate: 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde possesses the necessary carbonyl group for the reductive amination reaction.
-
Amine Source: For the synthesis of the primary amine, ammonia or a protected form of ammonia can be used. For the synthesis of a secondary amine, a primary amine such as methylamine would be used.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less basic than other common reducing agents like sodium borohydride, which minimizes side reactions.
Experimental Protocol (Hypothetical):
-
Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add the amine source (e.g., a solution of ammonia in methanol or methylamine hydrochloride with a base) (1.2-1.5 equivalents).
-
Stir the mixture at room temperature for a short period to allow for the formation of the intermediate imine or enamine.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight, monitoring its progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine.
Reactivity and Potential Applications
While specific documented applications for (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine are sparse in the readily available literature, its structure suggests several potential areas of reactivity and application, primarily as a building block in medicinal chemistry and as a ligand in coordination chemistry.
Reactivity
The reactivity of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine is dictated by the functional groups present: the pyrazole ring and the primary methylamine group.
-
Pyrazole Ring: The pyrazole ring is aromatic and generally stable to a range of reaction conditions. The nitrogen atoms can act as ligands for metal coordination.
-
Methylamine Group: The primary amine is nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Potential Applications in Drug Discovery
The pyrazole scaffold is a common feature in many approved drugs with a wide range of therapeutic activities.[1][9] The methylamine "tail" of the target molecule provides a key point for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Potential therapeutic areas where this scaffold could be of interest include:
-
Kinase Inhibitors: Many kinase inhibitors incorporate a substituted pyrazole ring.
-
GPCR Ligands: The amine functionality can interact with acidic residues in G-protein coupled receptors.
-
Enzyme Inhibitors: The scaffold can be elaborated to fit into the active sites of various enzymes.
Coordination Chemistry
The nitrogen atoms of the pyrazole ring and the primary amine can act as coordination sites for metal ions. This allows for the synthesis of a variety of metal complexes with potential applications in catalysis, materials science, and as imaging agents.
Spectroscopic Characterization (Predicted)
While experimental spectra for (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine are not widely published, predictions can be made based on its structure and data from similar compounds.
-
¹H NMR:
-
Singlets for the three methyl groups on the pyrazole ring.
-
A singlet for the methylene protons of the methylamine group.
-
A broad singlet for the amine protons (NH₂), which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Distinct signals for the carbon atoms of the pyrazole ring.
-
Signals for the three methyl carbons.
-
A signal for the methylene carbon of the methylamine group.
-
-
IR Spectroscopy:
-
N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.
-
C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹.
-
C=N and C=C stretching vibrations from the pyrazole ring in the fingerprint region.
-
-
Mass Spectrometry:
-
A molecular ion peak corresponding to the molecular weight of the compound (139.20 g/mol ).
-
Safety and Handling
Detailed toxicological data for (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine is not available. However, based on the presence of a primary amine and a heterocyclic ring, it should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is likely to be an irritant to the skin, eyes, and respiratory system.
Conclusion
(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine is a valuable building block for chemical synthesis, particularly in the field of medicinal chemistry. While detailed experimental data is limited in the public domain, this technical guide has provided a comprehensive overview of its known properties and a plausible, detailed synthetic route based on established chemical principles. The outlined protocols for Vilsmeier-Haack formylation and subsequent reductive amination offer a logical and practical approach for its preparation. The discussion on its potential reactivity and applications highlights its utility as a versatile scaffold for the development of novel compounds with potential biological activity. Further experimental investigation is warranted to fully characterize this compound and explore its potential in various scientific disciplines.
References
- SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
- Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. ResearchGate. [Link]
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine | C7H13N3 | CID 2776430. PubChem. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
- (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. ResearchGate. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Institutes of Health. [Link]
- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. [Link]
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
- 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI. [Link]
- (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine | C7H13N3 | CID 2776430. PubChem. [Link]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]
- One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. National Institutes of Health. [Link]
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health. [Link]
- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
- 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde, Thermo Scientific 1 g | Buy Online. Fisher Scientific. [Link]
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
- Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. PubMed. [Link]
- 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
- (PDF) 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. [Link]
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- Pyrazolo[1,5-a]triazin-4-amine derivatives useful in therapy. Justia Patents. [Link]
- Polymorphs of 2-(4-(2-(1-(isopropyl-3-methyl-1H-1,2,4,triazol-5-yl)-5,6-dihydrobenzo[f] imidazo[1,2-d][2][8]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide, methods of production, and pharmaceutical uses thereof - Patent US-9481690-B2. PubChem. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ineosopen.org [ineosopen.org]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
